7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-26-17-7-3-5-14-11-18(27-19(14)17)20(23)21-15-9-8-13-6-4-10-22(16(13)12-15)28(2,24)25/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHJKJAIOQSSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. One common route involves:
Synthesis of 7-methoxybenzofuran-2-carboxylic acid: : This is typically achieved through the cyclization of suitable precursors under acidic or basic conditions, followed by oxidation and functional group transformations.
Preparation of tetrahydroquinoline derivatives: : The tetrahydroquinoline scaffold is synthesized through a series of steps including the formation of a suitable quinoline precursor, followed by hydrogenation and methylsulfonylation.
Coupling reaction: : The final step is the coupling of the 7-methoxybenzofuran-2-carboxylic acid with the tetrahydroquinoline derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a base.
Industrial Production Methods
For large-scale production, the compound can be synthesized using optimized reaction conditions to maximize yield and purity. Automation and continuous flow processes may be employed to ensure consistent production rates and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming more reactive species or functional groups.
Reduction: : Reduction processes might target the sulfonyl group or other reducible sites within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on both the benzofuran and tetrahydroquinoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Substitution reactions may employ reagents such as sodium hydride (NaH) or aluminum chloride (AlCl3) in an appropriate solvent.
Major Products
Oxidation: : Formation of quinoline derivatives or sulfone compounds.
Reduction: : Production of tetrahydroquinoline variants with altered functional groups.
Substitution: : Introduction of various substituents on the aromatic rings, leading to a diverse set of derivative compounds.
Scientific Research Applications
Chemistry
The compound is investigated for its reactivity and ability to serve as a building block for more complex molecules.
Biology
Its structural complexity and functional groups make it an interesting candidate for studying enzyme interactions and protein binding.
Medicine
Potential therapeutic applications are explored, particularly for conditions where modulation of specific biological pathways is needed.
Industry
In industrial settings, it might be used in the development of advanced materials or as a precursor in the synthesis of specialized chemicals.
Mechanism of Action
The exact mechanism of action depends on the specific application but generally involves:
Molecular Targets: : Proteins, enzymes, and receptors in biological systems.
Pathways Involved: : May engage pathways related to signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
7-methoxybenzofuran-2-carboxamide: : Similar structure but lacks the tetrahydroquinoline moiety.
1-methylsulfonyl-1,2,3,4-tetrahydroquinolin: : Similar core structure but lacks the benzofuran group.
Unique Characteristics
The combination of a benzofuran and tetrahydroquinoline ring within a single molecule offers a unique set of properties and reactivities.
Its methylsulfonyl group introduces additional chemical and biological functionality, distinguishing it from similar compounds.
This article should give you a comprehensive overview of 7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide, covering its synthesis, reactions, applications, and more
Biological Activity
The compound 7-methoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Structural Features
The compound features a benzofuran core with a methoxy group and a tetrahydroquinoline moiety substituted with a methylsulfonyl group. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Various studies have demonstrated that derivatives of tetrahydroquinoline possess cytotoxic effects against several cancer cell lines. For example, compounds in this class have shown selective toxicity towards MCF-7 breast cancer cells and other tumor types while sparing normal cells .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. Specific pathways affected include the PI3K/Akt signaling pathway and modulation of apoptotic markers such as caspases .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting antimicrobial activity:
- Antibacterial Effects : Similar compounds have been tested against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated potent antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects:
- Inflammatory Cytokine Modulation : Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High (IC50 < 10 µM) | |
| Antibacterial | Moderate (MIC 0.78 µg/mL) | |
| Anti-inflammatory | Significant inhibition |
Case Studies
-
Case Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects of this compound.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Findings : The compound induced significant apoptosis at concentrations above 5 µM.
-
Antimicrobial Evaluation :
- Objective : Assess the effectiveness against MRSA.
- Methodology : Disk diffusion method was employed.
- Findings : The compound exhibited a zone of inhibition comparable to Vancomycin.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves coupling 7-methoxybenzofuran-2-carboxylic acid with a substituted tetrahydroquinoline amine. A common method uses carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by nucleophilic substitution with the amine. Critical conditions include:
- Solvent choice : Tetrahydrofuran (THF) or dichloromethane for optimal solubility .
- Catalysts : Triethylamine to neutralize HCl byproducts during coupling .
- Purification : Flash chromatography to isolate the product, with yields ranging from 60–85% depending on substituent steric effects .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and functional group integrity (e.g., methoxy at δ 3.8–4.0 ppm, sulfonyl groups at δ 3.1–3.3 ppm) .
- IR spectroscopy : Carboxamide C=O stretches (~1650 cm) and sulfonyl S=O vibrations (~1150–1300 cm) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to test inhibition of targets like kinases or proteases .
- Cell-based assays : Measure cytotoxicity (via MTT assays) or antiproliferative effects in cancer cell lines (e.g., IC values) .
Advanced Research Questions
Q. How can multi-step synthesis be optimized to improve purity and scalability?
- Stepwise protection/deprotection : Protect the tetrahydroquinoline amine with Boc groups before sulfonylation to prevent side reactions .
- Flow chemistry : Continuous flow reactors reduce reaction times and improve yield consistency for CDI-mediated couplings .
- Process analytical technology (PAT) : Use inline FTIR or HPLC monitoring to track intermediates and optimize reaction quenching .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) to minimize variability .
- Target validation : Knockout models (CRISPR/Cas9) or isoform-specific inhibitors to confirm target engagement .
- Meta-analysis : Compare structural analogs (e.g., methylsulfonyl vs. ethylsulfonyl derivatives) to identify SAR trends .
Q. How does the methoxy group influence reactivity and pharmacological properties?
- Electronic effects : The methoxy group donates electron density via resonance, stabilizing the benzofuran ring and enhancing electrophilic substitution reactivity .
- Pharmacokinetics : Methoxy improves solubility (logP reduction by ~0.5 units) and oral bioavailability in rodent models .
- Biological activity : Removal of the methoxy group reduces antitumor activity by 40–60% in breast cancer models, suggesting its role in target binding .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR or BRAF) .
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., sulfonyl vs. carbonyl) with IC values .
Data Analysis and Mechanistic Studies
Q. How are reaction mechanisms elucidated for key synthetic steps?
- Kinetic studies : Variable-temperature NMR to detect intermediates in CDI-mediated couplings .
- Isotope labeling : O-tracing in sulfonylation steps to confirm nucleophilic attack pathways .
- DFT calculations : Gaussian 16 to map energy profiles for cyclization steps in tetrahydroquinoline formation .
Q. What methods validate enzyme inhibition mechanisms?
- Enzyme kinetics : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to purified targets .
- X-ray crystallography : Resolve co-crystal structures (e.g., PDB: 8YO) to identify hydrogen-bonding interactions .
Q. How are structure-activity relationships (SAR) systematically explored?
- Analog libraries : Synthesize derivatives with variations in:
- Sulfonyl groups : Methyl vs. ethyl for steric effects .
- Methoxy position : Ortho vs. para substitution on benzofuran .
- Data clustering : Principal component analysis (PCA) to group analogs by activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
